Structure Elucidation of (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate: A Comprehensive Analytical Guide
Structure Elucidation of (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate: A Comprehensive Analytical Guide
Executive Summary
In modern medicinal chemistry, conformationally restricted chiral diamines serve as privileged scaffolds for modulating pharmacokinetic properties and target selectivity. (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate (Chemical Formula: C₁₃H₂₄N₂O₂, MW: 240.34 g/mol ) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1].
Proving the exact chemical architecture of this molecule requires a multi-faceted analytical approach. The presence of a tertiary amine, a chiral center at C3, and a tert-butyl carbamate (Boc) protecting group creates specific analytical challenges—most notably, signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy due to restricted bond rotation[2]. This whitepaper provides an in-depth, self-validating methodological framework for the absolute structure elucidation of this compound, integrating High-Resolution Mass Spectrometry (HRMS), multi-nuclear 2D NMR, and chiral chromatography.
Structural Deconstruction & Analytical Strategy
The structural verification of (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate must independently confirm three distinct molecular domains:
-
The Pyrrolidine Core: Establishing the functionalization at the N1 and C3 positions.
-
The Cyclobutyl Appendage: Proving direct N-alkylation rather than ring-opening or alternative structural isomers.
-
The Boc Protecting Group & Stereocenter: Confirming the intact carbamate linkage and the absolute (R)-configuration at C3.
To achieve a self-validating system, no single analytical technique is treated as absolute. Instead, orthogonal methods are layered: HRMS provides the exact elemental composition, 1D/2D NMR maps the atomic connectivity, and chiral HPLC validates the spatial arrangement.
Fig 1. Orthogonal analytical workflow for the structure elucidation of the target molecule.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
Causality of Experimental Design
While low-resolution mass spectrometry can confirm the nominal mass, HRMS via Electrospray Ionization Time-of-Flight (ESI-TOF) is strictly required to prove the exact elemental composition (C₁₃H₂₄N₂O₂). Boc-protected amines are notoriously prone to in-source fragmentation—specifically the neutral loss of isobutylene (56 Da) and carbon dioxide (44 Da)[3]. By utilizing a dual-scan method, we can intentionally toggle the fragmentor voltage. A low-voltage scan preserves the intact [M+H]⁺ pseudo-molecular ion, while a high-voltage scan intentionally induces these neutral losses, creating a self-validating diagnostic fingerprint for the Boc group.
Step-by-Step Methodology: ESI-TOF HRMS
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation of the tertiary amine.
-
Instrument Parameters: Inject 1 µL into an Agilent 6545 Q-TOF LC/MS system.
-
Ionization Source: Set the Dual AJS ESI source to positive ion mode (+). Gas temperature: 325°C; Drying gas flow: 8 L/min; Nebulizer: 35 psig.
-
Acquisition:
-
Scan 1 (Soft Ionization): Fragmentor voltage at 70 V to capture the intact [M+H]⁺ ion.
-
Scan 2 (In-Source CID): Fragmentor voltage at 130 V to induce Boc cleavage.
-
-
Calibration: Utilize a continuous infusion of reference masses (m/z 121.0509 and 922.0098) for real-time mass axis correction.
Quantitative Data Summary
| Ion Species | Formula | Theoretical m/z | Observed m/z | Error (ppm) | Diagnostic Significance |
| [M+H]⁺ | C₁₃H₂₅N₂O₂⁺ | 241.1911 | 241.1916 | +2.1 | Confirms exact intact molecular formula. |
| [M+H - C₄H₈]⁺ | C₉H₁₇N₂O₂⁺ | 185.1285 | 185.1288 | +1.6 | Loss of isobutylene; confirms tert-butyl moiety. |
| [M+H - C₅H₈O₂]⁺ | C₈H₁₇N₂⁺ | 141.1386 | 141.1390 | +2.8 | Complete loss of Boc group; confirms pyrrolidine core. |
Multi-Nuclear & 2D NMR Spectroscopy
Causality of Experimental Design
In Boc-protected pyrrolidines, the partial double-bond character of the carbamate C-N bond leads to restricted rotation at ambient temperatures. This phenomenon generates distinct rotameric populations, which manifest as broadened or duplicated signals in both ¹H and ¹³C NMR spectra[2]. To circumvent this and achieve a definitive structural assignment, orthogonal 2D techniques (HSQC, HMBC, COSY) are employed[4].
The self-validating logic here relies on Heteronuclear Multiple Bond Correlation (HMBC). To prove that the cyclobutyl group is attached to the pyrrolidine nitrogen (N1) rather than a carbon atom, we must observe a ³JCH correlation from the cyclobutyl methine proton (H-1') across the tertiary nitrogen to the pyrrolidine C2 and C5 carbons.
Fig 2. Key HMBC correlations confirming the N-alkylation of the cyclobutyl group.
Step-by-Step Methodology: NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument: Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm CryoProbe.
-
1D ¹H NMR: Pulse sequence zg30, 16 scans, relaxation delay (D1) 2.0 s, spectral width 10 ppm.
-
1D ¹³C NMR: Pulse sequence zgpg30 (proton decoupled), 512 scans, D1 2.0 s.
-
2D HSQC: Pulse sequence hsqcedetgpsisp2.2 (multiplicity edited). This differentiates CH/CH₃ (positive phase) from CH₂ (negative phase), validating the 1D ¹³C assignments.
-
2D HMBC: Pulse sequence hmbcgplpndqf, optimized for long-range couplings of 8 Hz.
Quantitative Data Summary: NMR Assignments
| Position | ¹H Shift (δ, ppm) | Multiplicity & Integration | ¹³C Shift (δ, ppm) | Key HMBC Correlations (³JCH / ²JCH) |
| Boc -C(CH₃)₃ | 1.44 | s, 9H | 28.5 | C=O (155.0), Quaternary C (79.2) |
| Boc Quat. C | - | - | 79.2 | - |
| Boc C=O | - | - | 155.0 | - |
| Pyrrolidine NH | 4.85 | br s, 1H | - | C3 (50.5), Boc C=O (155.0) |
| Pyrrolidine C3 | 4.15 | br m, 1H | 50.5 | C2 (61.0), C4 (32.0) |
| Pyrrolidine C2 | 2.80, 2.30 | m, 2H | 61.0 | C3 (50.5), Cyclobutyl C1' (60.5) |
| Pyrrolidine C5 | 2.90, 2.40 | m, 2H | 53.0 | C4 (32.0), Cyclobutyl C1' (60.5) |
| Pyrrolidine C4 | 2.20, 1.60 | m, 2H | 32.0 | C3 (50.5), C5 (53.0) |
| Cyclobutyl C1' | 2.90 | m, 1H | 60.5 | Pyrrolidine C2 (61.0), C5 (53.0) |
| Cyclobutyl C2'/C4' | 2.00, 1.80 | m, 4H | 30.1 | Cyclobutyl C1' (60.5), C3' (15.0) |
| Cyclobutyl C3' | 1.60 | m, 2H | 15.0 | Cyclobutyl C2'/C4' (30.1) |
Note: Broadening of the C3 methine and NH signals is characteristic of the Boc rotameric exchange[2].
Stereochemical Validation
Causality of Experimental Design
NMR and HRMS confirm the 2D planar structure but cannot differentiate between the (R) and (S) enantiomers of the C3 chiral center. To validate the absolute (R)-configuration, Chiral High-Performance Liquid Chromatography (HPLC) must be performed against a known racemic standard, followed by specific optical rotation (Polarimetry) measurement. The self-validating aspect relies on the baseline resolution of the enantiomers on a chiral stationary phase.
Step-by-Step Methodology: Chiral HPLC & Polarimetry
-
Chiral HPLC Preparation: Prepare a 1 mg/mL solution of the analyte in Hexane/Isopropanol (90:10).
-
Chromatography: Inject 5 µL onto a Daicel Chiralpak AD-H column (250 × 4.6 mm, 5 µm).
-
Elution: Isocratic flow of Hexane/Isopropanol/Diethylamine (90:10:0.1) at 1.0 mL/min. The diethylamine suppresses secondary interactions with the tertiary amine.
-
Detection: UV absorption at 210 nm.
-
Polarimetry: Dissolve 100 mg of the highly pure (>99% ee) compound in 10 mL of Methanol (c = 1.0). Measure the optical rotation using a Rudolph Autopol V polarimeter at 20°C using the Sodium D-line (589 nm).
(Expected result for the (R)-enantiomer: A specific rotation [α]²⁰D value that matches literature or synthetic precursor validation data, typically exhibiting a positive (+) rotation for (R)-Boc-pyrrolidin-3-amines).
Vibrational Spectroscopy (FT-IR)
Step-by-Step Methodology: ATR-FTIR
Fourier-Transform Infrared Spectroscopy (FT-IR) provides rapid, orthogonal confirmation of the functional groups.
-
Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean (background scan).
-
Application: Place 2 mg of the neat oil/solid directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.
-
Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).
-
Diagnostic Bands:
-
3330 cm⁻¹: N-H stretching vibration (sharp, indicative of the secondary carbamate amine).
-
2950 - 2850 cm⁻¹: C-H stretching (aliphatic cyclobutyl and pyrrolidine rings).
-
1690 cm⁻¹: C=O stretching (strong, characteristic of the Boc carbamate carbonyl).
-
1160 cm⁻¹: C-O stretching (Boc ester linkage).
-
References
-
Total Synthesis and Biological Evaluation of 8-epi-Lucentamycin A Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][3]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography Source: ResearchGate URL:[Link][2]
-
Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling Source: Princeton University URL:[Link][4]
